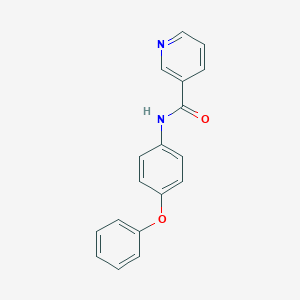
N-(4-phenoxyphenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-phenoxyphenyl)nicotinamide, also known as PPNA, is a chemical compound that belongs to the class of nicotinamide derivatives. It has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material sciences. PPNA has shown promising results in treating various diseases such as cancer, diabetes, and neurodegenerative disorders.
Wirkmechanismus
The exact mechanism of action of N-(4-phenoxyphenyl)nicotinamide is not fully understood. However, it is believed that N-(4-phenoxyphenyl)nicotinamide exerts its effects by inhibiting certain enzymes and signaling pathways. N-(4-phenoxyphenyl)nicotinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. N-(4-phenoxyphenyl)nicotinamide has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that plays a role in cell growth and differentiation.
Biochemische Und Physiologische Effekte
N-(4-phenoxyphenyl)nicotinamide has been shown to have several biochemical and physiological effects. N-(4-phenoxyphenyl)nicotinamide has been shown to induce apoptosis, which is programmed cell death. N-(4-phenoxyphenyl)nicotinamide has also been shown to inhibit cell proliferation, which is the growth of cells. N-(4-phenoxyphenyl)nicotinamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. N-(4-phenoxyphenyl)nicotinamide has also been shown to have neuroprotective effects by protecting neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-phenoxyphenyl)nicotinamide has several advantages and limitations for lab experiments. The advantages of N-(4-phenoxyphenyl)nicotinamide include its high potency, selectivity, and low toxicity. N-(4-phenoxyphenyl)nicotinamide has also been shown to have good solubility in water, which makes it easier to work with in lab experiments. The limitations of N-(4-phenoxyphenyl)nicotinamide include its high cost and the limited availability of the compound.
Zukünftige Richtungen
There are several future directions for N-(4-phenoxyphenyl)nicotinamide research. One future direction is to study the potential of N-(4-phenoxyphenyl)nicotinamide as an anti-cancer agent. N-(4-phenoxyphenyl)nicotinamide has shown promising results in preclinical studies for the treatment of various types of cancer. Another future direction is to study the potential of N-(4-phenoxyphenyl)nicotinamide as a neuroprotective agent. N-(4-phenoxyphenyl)nicotinamide has been shown to have neuroprotective effects in preclinical studies and may have potential for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another future direction is to study the potential of N-(4-phenoxyphenyl)nicotinamide as a photochromic material. N-(4-phenoxyphenyl)nicotinamide has been shown to have potential as a photochromic material, which could have applications in the field of material sciences.
Conclusion:
In conclusion, N-(4-phenoxyphenyl)nicotinamide is a chemical compound that has shown promising results in various fields such as medicinal chemistry, pharmaceuticals, and material sciences. N-(4-phenoxyphenyl)nicotinamide has been extensively studied for its potential applications in treating various diseases such as cancer, diabetes, and neurodegenerative disorders. N-(4-phenoxyphenyl)nicotinamide has several advantages and limitations for lab experiments and has several future directions for research.
Synthesemethoden
N-(4-phenoxyphenyl)nicotinamide can be synthesized using several methods such as the Suzuki coupling reaction, Buchwald-Hartwig amination, and Ullmann reaction. The most commonly used method for synthesizing N-(4-phenoxyphenyl)nicotinamide is the Suzuki coupling reaction. In this method, the reaction takes place between 4-phenoxyphenyl boronic acid and 3-chloronicotinamide in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
N-(4-phenoxyphenyl)nicotinamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material sciences. In medicinal chemistry, N-(4-phenoxyphenyl)nicotinamide has shown promising results in treating various diseases such as cancer, diabetes, and neurodegenerative disorders. N-(4-phenoxyphenyl)nicotinamide has also been studied for its potential as an anti-inflammatory agent. In pharmaceuticals, N-(4-phenoxyphenyl)nicotinamide has been studied for its potential in drug delivery systems. In material sciences, N-(4-phenoxyphenyl)nicotinamide has been studied for its potential as a photochromic material.
Eigenschaften
CAS-Nummer |
255904-97-3 |
|---|---|
Produktname |
N-(4-phenoxyphenyl)nicotinamide |
Molekularformel |
C18H14N2O2 |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
N-(4-phenoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C18H14N2O2/c21-18(14-5-4-12-19-13-14)20-15-8-10-17(11-9-15)22-16-6-2-1-3-7-16/h1-13H,(H,20,21) |
InChI-Schlüssel |
FQQSOTAZLMYVKZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]-](/img/structure/B188948.png)
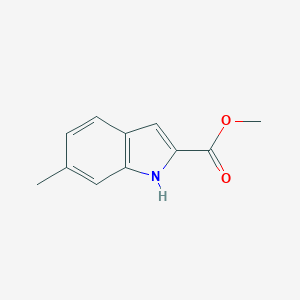
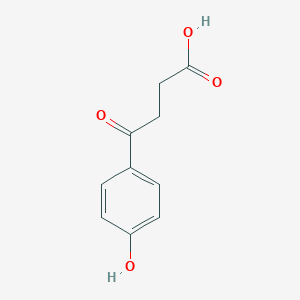
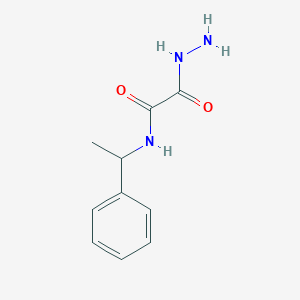
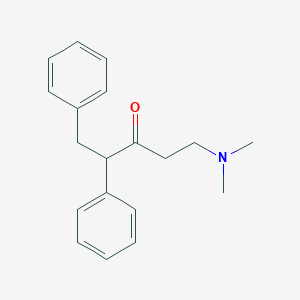
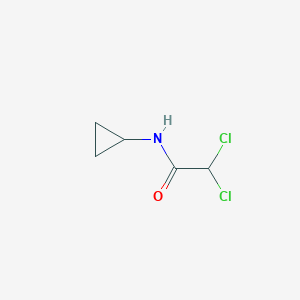
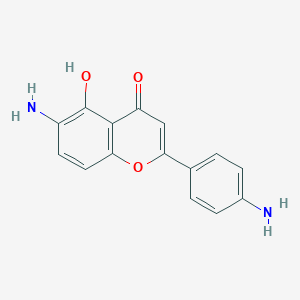
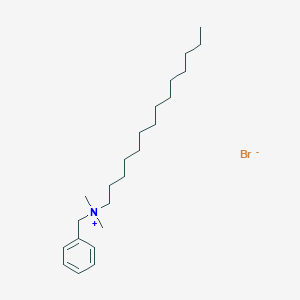
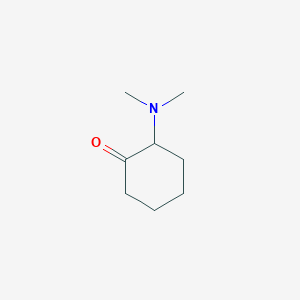
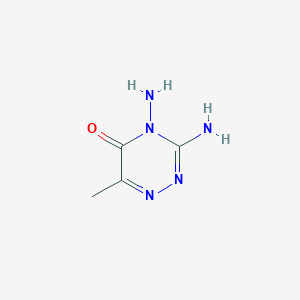
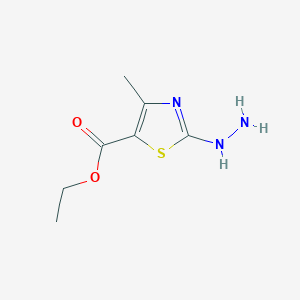
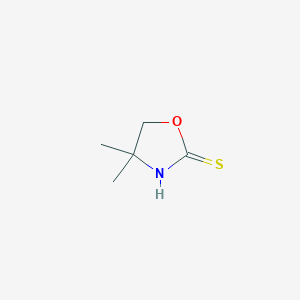
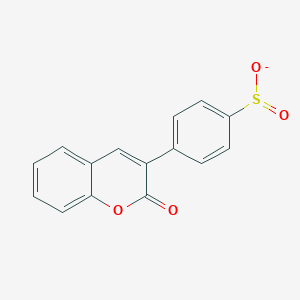
![Propanedinitrile, [(4-methylphenyl)hydrazono]-](/img/structure/B188971.png)